molecular formula C8H16BrNO B6199553 2-(oxetan-3-yl)piperidine hydrobromide CAS No. 2694745-14-5

2-(oxetan-3-yl)piperidine hydrobromide

Katalognummer: B6199553
CAS-Nummer: 2694745-14-5
Molekulargewicht: 222.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Oxetan-3-yl)piperidine hydrobromide is a heterocyclic compound comprising a piperidine ring fused with an oxetane moiety at the 3-position, stabilized as a hydrobromide salt. The hydrobromide salt form enhances aqueous solubility, a critical feature for pharmaceutical applications.

The oxetane ring is notable for improving metabolic stability and bioavailability in drug candidates due to its electronegativity and compact size . The hydrobromide counterion likely increases solubility compared to freebase forms, as seen in related compounds like Eletriptan hydrobromide (solubility: "readily soluble in water") .

Eigenschaften

CAS-Nummer

2694745-14-5

Molekularformel

C8H16BrNO

Molekulargewicht

222.1

Reinheit

95

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Oxetan-3-yl)piperidine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: The piperidine ring can be reduced under hydrogenation conditions.

    Substitution: Both the oxetane and piperidine rings can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to ring-opened products, while substitution reactions can introduce various functional groups onto the piperidine ring .

Wirkmechanismus

The mechanism of action of 2-(oxetan-3-yl)piperidine hydrobromide involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which makes it a useful intermediate in synthetic pathways. The piperidine ring can interact with biological targets, such as enzymes and receptors, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

The table below summarizes structural distinctions between 2-(oxetan-3-yl)piperidine hydrobromide and similar compounds:

Compound Name Core Structure Substituent Position Salt/Counterion Molecular Weight (g/mol)
2-(Oxetan-3-yl)piperidine hydrobromide Piperidine + oxetane 2-position HBr ~250.21*
2-(3-Ethyloxetan-3-yl)piperidine Piperidine + ethyloxetane 2-position None (freebase) 169.3
4-(Oxetan-3-yl)piperidine oxalate Piperidine + oxetane 4-position Oxalate (2:1) N/A
1-(Oxetan-3-yl)piperazine Piperazine + oxetane 1-position None N/A

*Estimated based on 2-(3-Ethyloxetan-3-yl)piperidine (169.3 g/mol) + HBr (80.91 g/mol).

Physicochemical Properties

  • Solubility : The hydrobromide salt form significantly enhances water solubility compared to freebase analogs. For example, Eletriptan hydrobromide is "readily soluble in water" , suggesting similar behavior for 2-(oxetan-3-yl)piperidine hydrobromide.
  • Stability : Oxetane rings confer metabolic resistance due to their strained yet stable structure, as observed in 2-(3-Ethyloxetan-3-yl)piperidine .
  • Purity : Analogous compounds like 2-(3-Ethyloxetan-3-yl)piperidine are reported with ≥95% purity , likely applicable to the hydrobromide derivative.

Comparative Advantages and Limitations

Advantages of 2-(Oxetan-3-yl)piperidine Hydrobromide

  • Enhanced solubility over freebase analogs (critical for drug formulation).
  • Improved metabolic stability due to the oxetane ring.
  • Versatility in medicinal chemistry (e.g., as a building block for CNS-targeting drugs).

Limitations

  • Limited commercial availability compared to analogs like 4-(Oxetan-3-yl)piperidine oxalate .
  • Potential synthesis complexity due to the oxetane’s strained ring system.

Q & A

(Basic) What are the standard synthetic routes for 2-(oxetan-3-yl)piperidine hydrobromide, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Oxidation/Reduction: Use agents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) to modify functional groups.
  • Substitution: Introduce oxetan-3-yl or piperidine moieties via nucleophilic substitution or coupling reactions.
  • Salt Formation: React the free base with hydrobromic acid to form the hydrobromide salt.

Optimization Strategies:

  • Temperature Control: Maintain 0–5°C during sensitive steps (e.g., salt formation) to prevent side reactions.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.
  • pH Monitoring: Adjust pH during salt formation to ensure stoichiometric equivalence .

(Basic) What analytical techniques are recommended for characterizing the purity and structural integrity of 2-(oxetan-3-yl)piperidine hydrobromide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton environments and carbon frameworks.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • Reference Standards: Compare retention times and spectral data with certified reference materials (e.g., pharmacopeial standards) .

(Basic) How should 2-(oxetan-3-yl)piperidine hydrobromide be stored to maintain stability, and what are the key degradation pathways to monitor?

Methodological Answer:

  • Storage Conditions: Store in airtight containers at 2–8°C, protected from light and moisture. Use desiccants (silica gel) in humid environments .
  • Degradation Pathways:
    • Hydrolysis: Monitor for piperidine ring opening under acidic/basic conditions via TLC.
    • Oxidation: Test peroxide formation using iodometric titration.
    • Hygroscopicity: Track water content via Karl Fischer titration.

(Advanced) How can structure-activity relationship (SAR) studies be designed using derivatives of 2-(oxetan-3-yl)piperidine hydrobromide to elucidate pharmacological targets?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., oxetan-3-yl group, piperidine N-alkylation) to create a library of derivatives.
  • Bioassay Screening: Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding).
  • Computational Modeling: Use molecular docking (AutoDock, Schrödinger) to predict binding affinities and guide structural modifications.
  • Data Correlation: Cross-reference activity data with electronic (Hammett constants) and steric (Taft parameters) descriptors .

(Advanced) What methodological approaches are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

  • Orthogonal Assays: Validate in vitro activity using multiple techniques (e.g., SPR for binding affinity, cell-based luciferase assays).
  • Pharmacokinetic Profiling: Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and tissue distribution in animal models.
  • Dose-Response Reconciliation: Adjust in vivo dosing regimens to account for bioavailability limitations identified in vitro .

(Advanced) What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical development?

Methodological Answer:

  • Salt Form Screening: Test alternative counterions (e.g., citrate, mesylate) to improve aqueous solubility.
  • Co-Solvent Systems: Use PEG 400 or cyclodextrins in formulation studies.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance membrane permeability.
  • Pharmacokinetic Studies: Conduct cassette dosing in rodents to evaluate AUC and Cmax improvements .

(Advanced) How can researchers investigate the compound’s mechanism of action at the molecular level using advanced biochemical assays?

Methodological Answer:

  • Radioligand Binding Assays: Use tritiated or fluorescent probes to quantify target engagement (e.g., GPCRs, ion channels).
  • Enzyme Activity Profiling: Measure IC50 values against panels of kinases or proteases.
  • Cryo-EM/Crystallography: Resolve compound-target complexes to identify binding motifs.
  • Transcriptomics/Proteomics: Perform RNA-seq or SILAC to map downstream signaling pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.